

Application Notes and Protocols: Trp-601 for In Vivo Imaging of Apoptosis

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Compound of Interest

Compound Name: Trp-601

Cat. No.: B1681600

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Introduction

Trp-601 is a potent, irreversible inhibitor of group II caspases, particularly targeting caspase-2 and caspase-3. Its structure is based on the caspase-2-preferred pentapeptide sequence VDVAD, coupled with an N-terminal quinolyl-carbonyl group and a C-terminal fluorophenoxymethyl ketone warhead, which facilitates irreversible binding to the active site of caspases.[1] While **Trp-601** has been primarily evaluated for its neuroprotective and anti-apoptotic therapeutic effects, its specific targeting of key executioner caspases makes it an excellent candidate for development as an in vivo imaging agent.

By labeling **Trp-601** with a suitable reporter moiety, such as a near-infrared fluorophore or a positron-emitting radionuclide, it can be adapted into a molecular probe for the non-invasive detection and quantification of apoptosis. Such probes would enable real-time visualization of cellular death processes in various pathological conditions, including cancer, neurodegenerative diseases, and ischemic injuries. The principle behind this application is that the labeled **Trp-601** will selectively accumulate in tissues with high caspase activity, providing a signal that correlates with the extent of apoptosis. This approach is supported by the successful development of other peptide-based caspase inhibitors, such as those based on the VAD-FMK sequence, into validated PET imaging probes.[2]

These application notes provide an overview of the potential use of **Trp-601**-based probes for in vivo imaging, along with detailed protocols for hypothetical imaging studies.

Application Notes

Principle of Caspase-Activity Imaging

Apoptosis, or programmed cell death, is a fundamental biological process characterized by the activation of a cascade of cysteine-aspartic proteases known as caspases. Initiator caspases (e.g., caspase-8, -9) activate executioner caspases (e.g., caspase-3, -7), which then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

A labeled **Trp-601** probe would function as an activity-based probe. Upon systemic administration, the probe would distribute throughout the body. In tissues undergoing apoptosis, the activated caspases would recognize the VDVAD sequence of the probe. The fluoromethyl ketone "warhead" would then form a covalent bond with the cysteine residue in the active site of the caspase, leading to the irreversible trapping of the probe within apoptotic cells.[2] The accumulation of the reporter signal (fluorescence or radioactivity) at the site of apoptosis can then be detected and quantified using non-invasive imaging modalities like fluorescence imaging or Positron Emission Tomography (PET).

Potential Applications

- **Oncology:** Monitoring the efficacy of anti-cancer therapies that induce apoptosis in tumors. Early detection of a therapeutic response can guide treatment decisions.[3][4]
- **Neurodegenerative Diseases:** Studying the role and extent of neuronal apoptosis in conditions like Alzheimer's disease, Parkinson's disease, and ischemic stroke.[5][6]
- **Cardiovascular Diseases:** Assessing tissue damage and cell death following myocardial infarction or other ischemic events.
- **Inflammatory and Autoimmune Diseases:** Visualizing and quantifying apoptosis in inflammatory lesions.[6]
- **Drug Development:** Evaluating the pro-apoptotic or anti-apoptotic effects of novel drug candidates in preclinical models.

Quantitative Data for Trp-601

The following tables summarize the available quantitative data for the unlabeled **Trp-601** molecule.

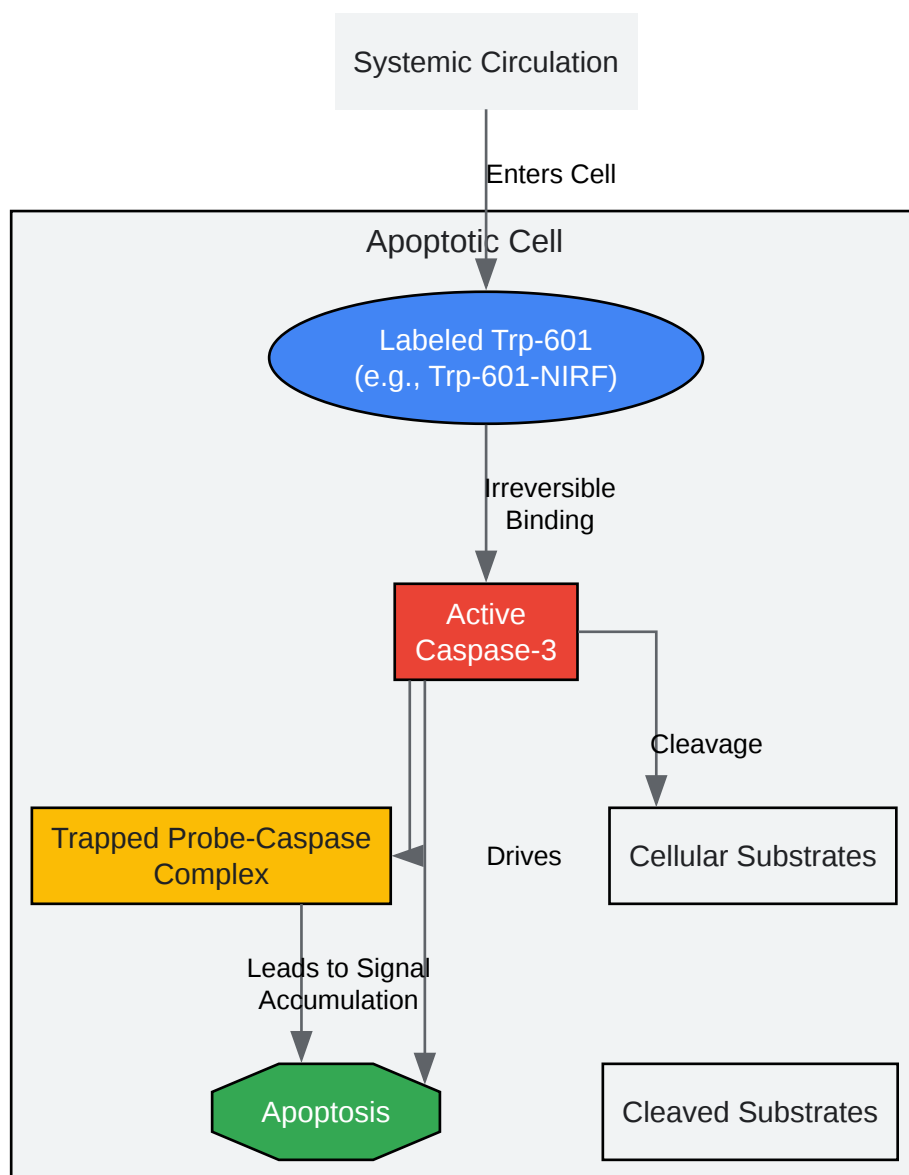
Table 1: In Vitro Inhibitory Activity of Trp-601[1][7]

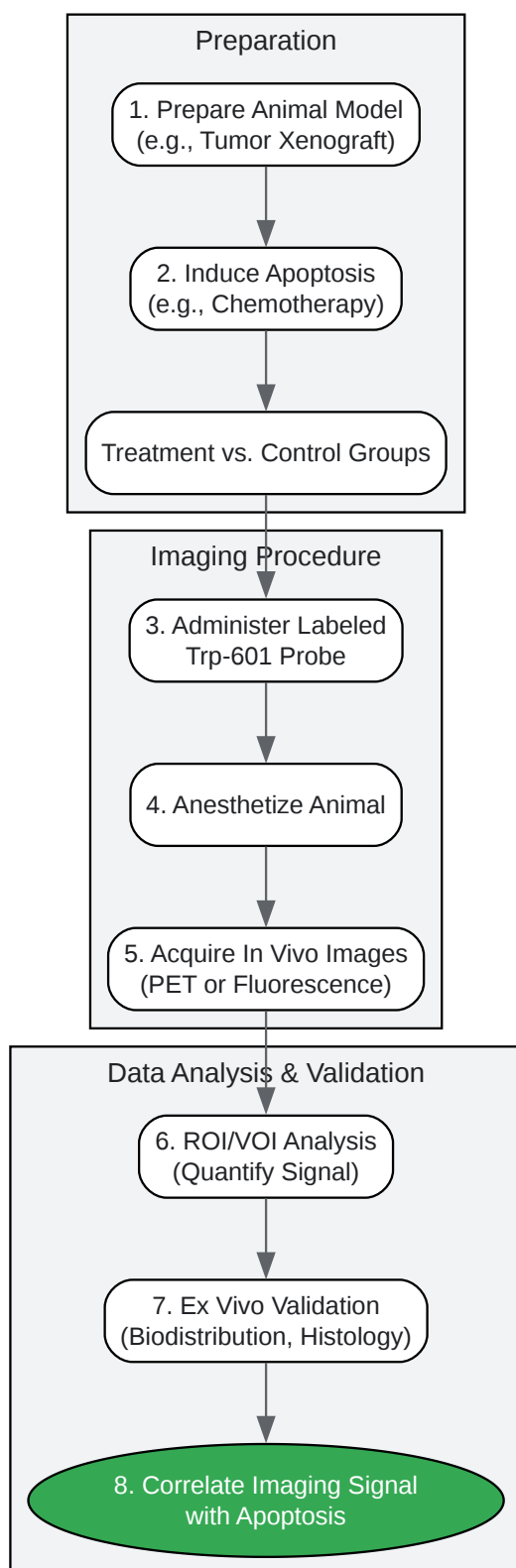
Target Caspase	IC50 (nM)	k3/Ki (M ⁻¹ s ⁻¹)	Assay Conditions
Recombinant Human Caspase-3	47.3 ± 11.2	36,025	Standard colorimetric microplate assay
Recombinant Human Caspase-2	479.8 ± 79.3	1,243	Standard colorimetric microplate assay
Recombinant Human Caspase-2	127 ± 25	Not Reported	45-minute preincubation with enzyme

Table 2: In Vivo Pharmacokinetics and Efficacy of Trp-601[1]

Parameter	Value	Species/Model	Administration
Brain Cmax	25 ng/mL (at 0.25 h)	Neonatal Mice	1 mg/kg, Intraperitoneal (i.p.)
Plasma Cmax	20 ng/mL (plateau at 0.5-2 h)	Neonatal Mice	1 mg/kg, Intraperitoneal (i.p.)
Reduction in VDADase Activity	73%	Ibotenate-induced excitotoxicity model in neonatal mice	1 mg/kg, i.p. (measured at 8 h post-injection)
Reduction in Microgliosis	37.69 ± 3.15%	Ibotenate-induced excitotoxicity model in neonatal mice	1 mg/kg, i.p.
Reduction in Astrogliosis	37.69 ± 3.15%	Ibotenate-induced excitotoxicity model in neonatal mice	1 mg/kg, i.p.

Signaling Pathway and Mechanism of Action





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